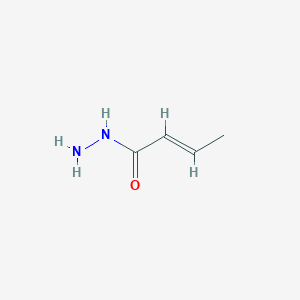

(E)-but-2-enehydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(E)-but-2-enehydrazide is an organic compound with the molecular formula C4H8N2O It is a derivative of 2-butenoic acid, where the carboxyl group is converted into a hydrazide group

Métodos De Preparación

(E)-but-2-enehydrazide can be synthesized through several methods. One common approach involves the reaction of 2-butenoic acid with hydrazine hydrate under reflux conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to ensure complete conversion. Another method involves the use of 2-butenoic acid chloride, which reacts with hydrazine to form the desired hydrazide. Industrial production methods may involve continuous flow processes to enhance efficiency and yield.

Análisis De Reacciones Químicas

Cyclization Reactions to Form N-Heterocycles

(E)-but-2-enehydrazide undergoes cyclization with nucleophiles to generate pyrazoles, pyridines, and fused heterocycles. For example:

-

Reaction with 3-amino-5-arylpyrazoles in DMF at 100°C yields bicyclic lactams via nucleophilic attack at C4, followed by HCN elimination and lactamization .

-

Condensation with semicarbazide hydrochloride in ethanol produces 5-amino-1-carbamoylpyrazole-3,4-dicarboxylates (57–72% yield) .

Table 1: Cyclization Products and Conditions

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Semicarbazide HCl | Ethanol, reflux | Pyrazole-3,4-dicarboxylate | 57–72% | |

| 3-Amino-5-arylpyrazoles | DMF, 100°C | Bicyclic lactams | 82% |

Adduct Formation with Lewis Acids

The hydrazide group coordinates with Lewis acidic boranes, forming stable adducts. Key findings:

-

Reaction with B(2,4,6-F₃C₆H₂)₃ produces borane-hydrazone adduct 4 , confirmed by multinuclear NMR .

-

Thermal treatment of adducts (110°C in toluene) eliminates ArH, forming planar CON₂B heterocycles (82% yield) .

Mechanistic Insight :

-

Initial coordination of BArF₃ to the hydrazide N-atoms.

-

Thermally induced elimination of aryl fluorides generates BN₂-containing rings .

Schiff Base Formation

This compound reacts with aldehydes/ketones to form hydrazone-Schiff bases:

-

Condensation with 3-pyridinecarbaldehyde under mechanochemical conditions yields hydrazone-Schiff bases 4a-3py and 4b-3py , characterized by IR and PXRD .

-

The E-configuration of the imine bond (CH=N) is confirmed by X-ray crystallography .

Table 2: Schiff Base Derivatives

| Carbonyl Compound | Reaction Medium | Product Configuration | Reference |

|---|---|---|---|

| 3-Pyridinecarbaldehyde | Vapor-mediated | E-Hydrazone | |

| Vanillin | Ethanolic NaOAc | E-Imine |

Coordination Chemistry

The compound forms complexes with transition metals, influencing redox and catalytic properties:

-

Zn(II) and Co(II) complexes exhibit enhanced antioxidant activity compared to free ligands, attributed to chelation effects .

-

Cu(II) complexes show binding energies of -329.54 kJ/mol in molecular docking studies .

Azo Coupling Reactions

This compound participates in azo dye synthesis:

-

Reaction with benzophenone derivatives in ethanol yields azo dyes 10 and 11 , characterized by UV-Vis and IR .

-

Products demonstrate bathochromic shifts due to extended conjugation .

Synthetic Protocol :

-

Reflux hydrazide with benzophenone in ethanol/glacial acetic acid (3 h).

-

Isolate crude product via vacuum evaporation.

Thermal Decomposition Pathways

Thermogravimetric analysis reveals two-stage decomposition:

Computational Insights

DFT studies on related diazenes predict:

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

Antimicrobial Activity

Research has shown that hydrazides, including (E)-but-2-enehydrazide, exhibit notable antimicrobial properties. For instance, derivatives of hydrazides have been synthesized and evaluated against various pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) studies indicated that specific substituents on the phenyl ring enhance the antimicrobial efficacy of these compounds .

Anticancer Properties

Hydrazides have been investigated for their anticancer potential. Studies suggest that this compound and its derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells. Research indicates that these compounds may interact with specific cellular pathways involved in tumor growth .

Organic Synthesis Applications

Building Blocks for Complex Molecules

this compound serves as a versatile building block in organic synthesis. It can be utilized to generate more complex structures through various reactions such as condensation and cyclization. For example, it can react with aldehydes to form Schiff bases, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Catalytic Processes

The compound has been employed in catalytic processes to facilitate reactions involving hydrazones and other nitrogen-containing compounds. Its ability to stabilize reactive intermediates makes it a useful reagent in synthetic organic chemistry.

Material Science Applications

Polymer Chemistry

In material science, this compound has been explored for its potential use in developing new polymeric materials. Its reactive hydrazine group allows for cross-linking reactions that can enhance the mechanical properties of polymers. This application is particularly relevant in creating thermosetting resins and elastomers .

Case Study 1: Antimicrobial Hydrazide Derivatives

A study conducted on various hydrazide derivatives demonstrated that modifications on the phenyl ring significantly impacted antimicrobial activity. The introduction of electron-withdrawing groups (e.g., nitro groups) enhanced activity against bacterial strains, showcasing the importance of structural optimization in drug design .

Case Study 2: Anticancer Activity

In vitro studies on this compound revealed its ability to induce apoptosis in human cancer cell lines. The mechanism was linked to the activation of caspase pathways, providing insights into its potential as an anticancer agent .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of (E)-but-2-enehydrazide involves its interaction with specific molecular targets. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

(E)-but-2-enehydrazide can be compared with other similar compounds, such as:

Crotonic acid hydrazide: Similar in structure but with different reactivity and applications.

Isocrotonic acid hydrazide: Another isomer with distinct properties.

3-Butenoic acid hydrazide: Differing in the position of the double bond, leading to variations in chemical behavior. These compounds share some similarities but also have unique characteristics that make them suitable for different applications.

Propiedades

Número CAS |

3619-19-0 |

|---|---|

Fórmula molecular |

C4H8N2O |

Peso molecular |

100.12 g/mol |

Nombre IUPAC |

(E)-but-2-enehydrazide |

InChI |

InChI=1S/C4H8N2O/c1-2-3-4(7)6-5/h2-3H,5H2,1H3,(H,6,7)/b3-2+ |

Clave InChI |

MTANTOSWGQDIGK-NSCUHMNNSA-N |

SMILES |

CC=CC(=O)NN |

SMILES isomérico |

C/C=C/C(=O)NN |

SMILES canónico |

CC=CC(=O)NN |

Key on ui other cas no. |

3619-19-0 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.